molecular formula C7H11N3OS B181969 6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one CAS No. 66392-60-7

6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one

Cat. No. B181969
CAS RN: 66392-60-7
M. Wt: 185.25 g/mol
InChI Key: IULZTDKMPBUWDF-UHFFFAOYSA-N
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Description

6-tert-Butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one (BTST) is a heterocyclic compound with a unique structure and a wide range of applications. It is a colorless, odorless, and tasteless solid that is soluble in organic solvents. BTST has been widely studied in the past few decades due to its potential as a versatile synthetic intermediate, its ability to act as a catalyst, and its potential applications in the fields of medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

  • Larvicidal and Antimicrobial Activities : Derivatives of 6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one have been evaluated for their larvicidal and antimicrobial properties. These derivatives have demonstrated efficacy in inhibiting the growth of certain bacterial and fungal pathogens, as well as mosquito larvicidal activity (Kumara et al., 2015).

  • Crystal Structure and Photoreactivity : The crystal structures of some novel 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, related to 6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one, have been determined, and their photoreactivity has been studied. These structures feature a planar heterocyclic core and demonstrate interesting intermolecular interactions and photoreactivity under UV irradiation (Ivanov et al., 2020).

  • Antimicrobial and Antifungal Activities : Synthesized compounds from 6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one have been tested for antimicrobial and antifungal activities. Some of these compounds have shown promising results against a variety of microorganisms (Ivanov et al., 2020).

  • Mosquito Larvicidal and Antibacterial Properties : Several derivatives synthesized from 6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one have shown moderate larvicidal and antibacterial activities. Among these derivatives, certain compounds have exhibited high larvicidal activity against malaria vectors and broad-spectrum antibacterial activity (Castelino et al., 2014).

  • Photoinduced Reactions : Research has shown that derivatives of 6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one undergo photoinduced deamination reactions dependent on the presence of oxygen and water (Parlar & Pletsch, 1988).

  • Antibacterial and Antitumor Activities : Some synthesized derivatives of 6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one have shown antibacterial activity comparable to nitrofurazone, and certain compounds also displayed moderate antitumor activity (Holla et al., 1999).

  • Antioxidant Activity : Derivatives of 6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one have been evaluated for their antioxidant activity, showing potential as oxidative stress suppressors. Some compounds in this series were found to be twice as active as ascorbic acid (Novodvorskyi et al., 2022).

properties

IUPAC Name

6-tert-butyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-7(2,3)4-5(11)8-6(12)10-9-4/h1-3H3,(H2,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULZTDKMPBUWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524419
Record name 6-tert-Butyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one

CAS RN

66392-60-7
Record name 6-tert-Butyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Kumara, P Naik, D Jagadeesh Prasad, GY Anusha - IJARCS, 2015 - academia.edu
A series of novel 3-tert-butyl-7-benzyl-4H-[1, 3, 4] thiadiazolo [2, 3-c][1, 2, 4] triazin-4-ones (5a-h) were prepared by condensing 4-amino-6-tert-butyl-3-sulfanyl-1, 2, 4-triazin-5 (4H)-one (…
Number of citations: 1 www.academia.edu
JP Dasappa, BS Holla, RR Kamble, P Naik - Journal of Molecular …, 2021 - Elsevier
The title compound 3‑tert‑butyl‑7-(2,3,4-trimethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one was prepared and characterized using single crystal X-ray diffraction, thermal & …
Number of citations: 2 www.sciencedirect.com

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